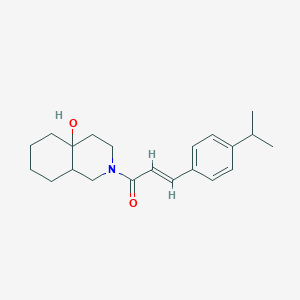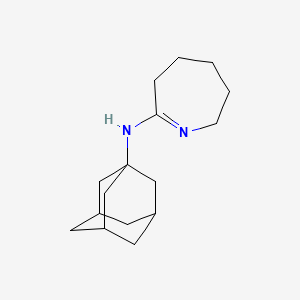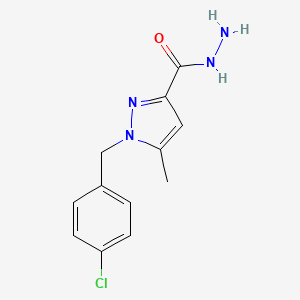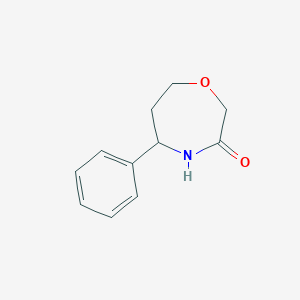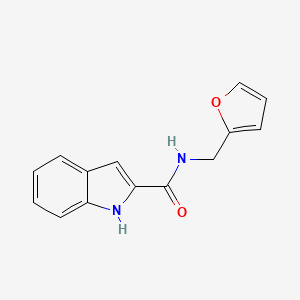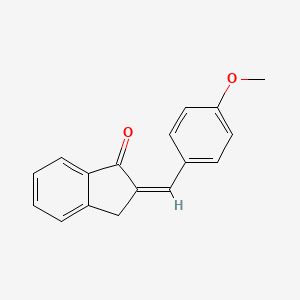
2-((4-Methoxyphenyl)methylene)indan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((4-Methoxyphenyl)methylene)indan-1-one is an organic compound with the molecular formula C17H14O2 It is known for its unique structure, which includes an indanone core with a methoxyphenylmethylene substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-Methoxyphenyl)methylene)indan-1-one typically involves the condensation of 4-methoxybenzaldehyde with indan-1-one. This reaction is often carried out in the presence of a base, such as sodium hydroxide or potassium hydroxide, and a solvent like ethanol or methanol. The reaction mixture is usually heated under reflux conditions to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-((4-Methoxyphenyl)methylene)indan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or alkanes. Substitution reactions can result in various derivatives with different functional groups.
Scientific Research Applications
2-((4-Methoxyphenyl)methylene)indan-1-one has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Medicine: Research is ongoing to explore its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 2-((4-Methoxyphenyl)methylene)indan-1-one involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of enzymes, receptors, or other proteins. This can lead to changes in cellular processes, such as signal transduction, gene expression, or metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Methoxybenzylidene)-1-indanone
- 2-(3,4-Dimethoxybenzylidene)-1-indanone
- 2-(4-Methoxyphenyl)-1,3-indandione
Uniqueness
2-((4-Methoxyphenyl)methylene)indan-1-one is unique due to its specific structural features, such as the methoxy group and the indanone core. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C17H14O2 |
|---|---|
Molecular Weight |
250.29 g/mol |
IUPAC Name |
(2Z)-2-[(4-methoxyphenyl)methylidene]-3H-inden-1-one |
InChI |
InChI=1S/C17H14O2/c1-19-15-8-6-12(7-9-15)10-14-11-13-4-2-3-5-16(13)17(14)18/h2-10H,11H2,1H3/b14-10- |
InChI Key |
VBOMEZWDBOXOKE-UVTDQMKNSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C\2/CC3=CC=CC=C3C2=O |
Canonical SMILES |
COC1=CC=C(C=C1)C=C2CC3=CC=CC=C3C2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 4-[(2-methyl-1H-indol-3-yl)(pyridin-2-yl)methyl]piperazine-1-carboxylate](/img/structure/B14872731.png)
![6-{[(5-hydroxy-1H-pyrazol-3-yl)methyl]sulfanyl}-1,2,4-triazine-3,5(2H,4H)-dione](/img/structure/B14872732.png)
![N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]pyridine-3-carboxamide](/img/structure/B14872737.png)
![4-[4-(2-Methoxyphenyl)piperazin-1-yl]-2-(2-methylphenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B14872752.png)
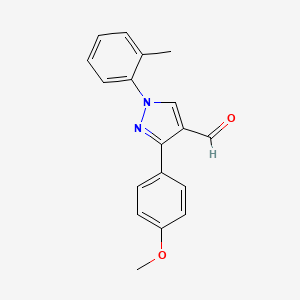
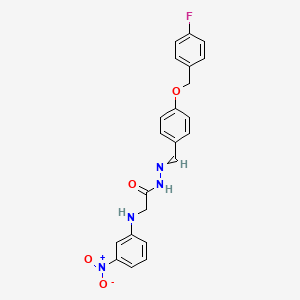
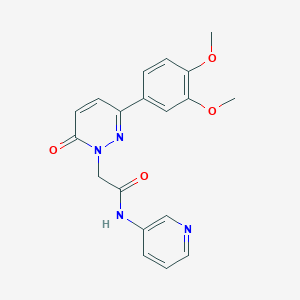
![1-[3-(4-Methyl-benzyloxy)phenyl]-ethanone](/img/structure/B14872770.png)
